molecular formula C17H16N4O2 B2965220 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2034481-30-4

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Cat. No.: B2965220
CAS No.: 2034481-30-4
M. Wt: 308.341
InChI Key: ATFSCDIRHRJWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of pyridazine, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

    Target of action

    Pyridazines and pyridazinones have been shown to interact with a range of biological targets, including various enzymes and receptors . The specific targets of the compound would depend on its exact structure and functional groups.

    Mode of action

    These compounds typically exert their effects by binding to their target proteins, thereby modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.

    Biochemical pathways

    Pyridazines and pyridazinones can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain sensation, blood pressure regulation, and more.

    Result of action

    The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses . The specific effects would depend on the compound’s targets and mode of action.

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds . The specific influences would depend on the compound’s chemical properties and its biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with an indole derivative. Common synthetic routes include:

    Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.

    Synthesis of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of amino alcohols or by hydrogenation of pyrrole derivatives.

    Coupling Reaction: The pyridazine and pyrrolidine intermediates are then coupled with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
  • 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is unique due to its specific combination of pyridazine, pyrrolidine, and indole moieties, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSCDIRHRJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.